5-(Trifluoromethoxy)nicotinic Acid: A Strategic Scaffold in Modern Medicinal Chemistry
5-(Trifluoromethoxy)nicotinic Acid: A Strategic Scaffold in Modern Medicinal Chemistry
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the pursuit of novel therapeutics, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often dictates the success or failure of a drug candidate. 5-(Trifluoromethoxy)nicotinic acid (CAS: 1060815-03-3) has emerged as a highly privileged building block in modern drug discovery[1]. By combining the versatile reactivity of the nicotinic acid (pyridine-3-carboxylic acid) core with the unique stereoelectronic profile of a trifluoromethoxy (–OCF
This technical guide explores the physicochemical properties, synthetic utility, and strategic applications of 5-(Trifluoromethoxy)nicotinic acid, providing field-proven protocols for its integration into drug discovery pipelines.
Physicochemical Profiling & Structural Rationale
The strategic placement of the –OCF
Quantitative Data Summary
| Property | Value | Scientific Implication |
| CAS Number | 1060815-03-3[1] | Unique identifier for procurement and database tracking. |
| Molecular Formula | C | Defines the exact atomic composition. |
| Molecular Weight | 207.11 g/mol [3] | Low molecular weight ideal for fragment-based drug design (FBDD). |
| SMILES | O=C(C1=CC(OC(F)(F)F)=CN=C1)O | Structural string for computational modeling. |
| Monoisotopic Mass | 207.01433 Da[4] | Critical for high-resolution mass spectrometry (HRMS) validation. |
The –OCF Advantage (Causality in Drug Design)
Why choose a trifluoromethoxy group over a simple methoxy (–OCH
-
Metabolic Stability: Unlike the –OCH
group, which is highly susceptible to O-dealkylation by CYP450 enzymes, the C–F bonds in the –OCF group are exceptionally strong, completely blocking this metabolic pathway[5]. Furthermore, the group is remarkably stable against strong acids like hydroiodic acid[5]. -
Conformational Orthogonality: The –OCF
group adopts a unique out-of-plane conformation relative to the aromatic ring, which can be exploited to force target-specific binding pocket conformations that planar groups cannot achieve. -
Lipophilicity without Extreme Deactivation: While –CF
is highly electron-withdrawing and can severely reduce the basicity of adjacent heteroatoms, –OCF provides a balance, maintaining sufficient polarity while boosting overall lipophilicity (LogP)[2].
Pharmacokinetic advantage of -OCF3 substitution against CYP450-mediated metabolism.
Synthetic Pathways and Derivatization
The synthesis of 5-(Trifluoromethoxy)nicotinic acid typically relies on the functionalization of pre-formed trifluoromethoxy-pyridines. A highly practical and convenient method involves the use of 3-bromo-5-(trifluoromethoxy)pyridine as a versatile synthon[5].
The carboxylic acid can be installed via two primary routes:
-
Palladium-Catalyzed Carbonylation: Utilizing CO gas in the presence of a palladium catalyst and a nucleophile (like water or an alcohol for subsequent hydrolysis)[6].
-
Halogen-Metal Exchange: Lithiation using n-butyllithium at cryogenic temperatures, followed by trapping with electrophilic carbon dioxide (dry ice)[6].
Synthetic workflow for 5-(Trifluoromethoxy)nicotinic acid via halogen-metal exchange.
Self-Validating Experimental Protocol: Amide Coupling
In medicinal chemistry, the most frequent application of 5-(Trifluoromethoxy)nicotinic acid is its coupling with various primary or secondary amines to generate novel amide-linked libraries (e.g., in the development of TRPM8 antagonists for migraine treatment)[7].
Below is a self-validating, highly optimized protocol for HATU-mediated amide coupling.
Reagents Required
-
5-(Trifluoromethoxy)nicotinic acid (1.0 equiv)
-
Target Amine (1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology & Causality
-
Pre-Activation:
-
Action: Dissolve 5-(Trifluoromethoxy)nicotinic acid and HATU in anhydrous DMF. Add DIPEA dropwise at 0 °C. Stir for 15 minutes.
-
Causality: The electron-withdrawing nature of the –OCF
group slightly deactivates the carboxylate. Pre-activation with the highly reactive uronium salt (HATU) ensures complete conversion to the active HOAt ester before the amine is introduced, preventing unreacted acid from complicating the workup.
-
-
Coupling:
-
Action: Add the target amine to the reaction mixture. Allow the solution to warm to room temperature and stir for 2–4 hours.
-
Validation Check: Monitor via LC-MS. The expected mass should correspond to
.
-
-
Quenching and Extraction:
-
Action: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO
. -
Causality: The basic quench neutralizes residual acidic byproducts (like HOAt) and partitions them into the aqueous layer.
-
-
Advanced Washing (The 5% LiCl Wash):
-
Action: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3x).
-
Causality: DMF is notoriously difficult to remove via standard aqueous washes due to its high boiling point and organic solubility. The LiCl wash creates a high-ionic-strength aqueous phase that specifically forces DMF out of the EtOAc layer, ensuring high crude purity without the need for harsh vacuum distillation.
-
-
Drying and Purification:
-
Action: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
References
- CalpacLab. 5-(Trifluoromethoxy)nicotinic acid, 95% Purity, C7H4F3NO3, 100 mg.
- Benchchem. 2-Amino-6-(trifluoromethoxy)nicotinic acid: Significance of Nicotinic Acid Derivatives in Medicinal Chemistry.
- ACS Publications, Journal of Medicinal Chemistry. Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine.
- Journal of Organic and Pharmaceutical Chemistry. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
- PubChemLite, Université du Luxembourg. 1060815-03-3 (C7H4F3NO3).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Amino-6-(trifluoromethoxy)nicotinic acid | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - 1060815-03-3 (C7H4F3NO3) [pubchemlite.lcsb.uni.lu]
- 5. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
